3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of fluorophenyl groups and a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions using fluorobenzene derivatives.
Final Assembly: The final step involves coupling the fluorophenyl-substituted intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 3-(3-bromophenyl)-1-[(3-bromophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Uniqueness
The presence of fluorophenyl groups in 3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-13-4-1-3-12(9-13)11-22-16-7-8-26-17(16)18(24)23(19(22)25)15-6-2-5-14(21)10-15/h1-10,16-17H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVMBCKTAGIMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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